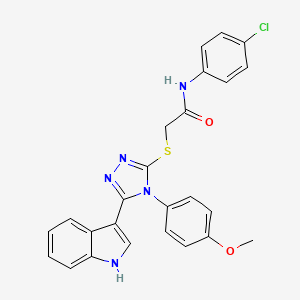

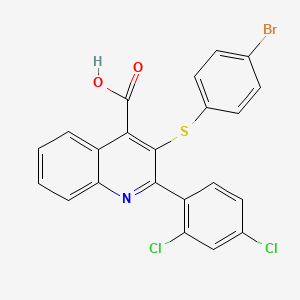

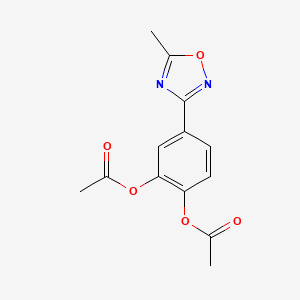

6-amino-1-(pyridin-3-ylmethyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one

Vue d'ensemble

Description

6-Amino-1-(pyridin-3-ylmethyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one, also known as 6-APM, is a novel thioxo-pyrimidine-based compound that has been used in numerous scientific studies for its potential therapeutic applications. 6-APM is a synthetic compound that has been found to possess a wide range of biological activities, including anti-inflammatory, anti-tumor, anti-bacterial, and anti-viral properties. 6-APM has also been shown to inhibit the growth of various cancer cell lines, suggesting its potential use in cancer therapy. Furthermore, 6-APM has been found to possess potent antioxidant and anti-oxidative activities.

Applications De Recherche Scientifique

Antitumor Activity

Compound 7 has demonstrated significant antitumor activity against various cancer cell lines. Studies have shown its efficacy in inhibiting cell proliferation and inducing apoptosis. Researchers are investigating its potential as a novel chemotherapeutic agent, particularly in hepatocellular carcinoma (HepG2) cells .

Antioxidant Properties

The compound exhibits potent antioxidant properties, making it a candidate for combating oxidative stress-related diseases. Its radical-scavenging ability, measured using the ABTS assay, surpasses that of other related compounds. Researchers are exploring its potential in preventing oxidative damage and age-related disorders .

Hydrogen Sulfide (H2S) Donor

Compound 7 has been investigated as an H2S donor. H2S plays crucial roles in various physiological processes, including vasodilation, anti-inflammatory effects, and cytoprotection. Researchers are studying its potential therapeutic applications in cardiovascular diseases and neuroprotection .

Photocatalysis and Photothermal Conversion

Due to its unique structure, compound 7 exhibits interesting photocatalytic and photothermal properties. Researchers are exploring its use in solar energy conversion, water splitting, and photothermal therapy for cancer treatment .

Metal Ion Chelation

The compound’s nitrogen and sulfur atoms allow it to chelate metal ions. Researchers are investigating its potential as a metal ion sensor or as a chelating agent for environmental remediation or metal-based drug delivery systems .

Molecular Docking Studies

Computational studies have revealed that compound 7 interacts favorably with specific amino acids in protein binding pockets. Notably, it forms stable hydrogen bonds with Arg184 and Lys179. Researchers are exploring its binding affinity and potential as a drug candidate .

Propriétés

IUPAC Name |

6-amino-1-(pyridin-3-ylmethyl)-2-sulfanylidenepyrimidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N4OS/c11-8-4-9(15)13-10(16)14(8)6-7-2-1-3-12-5-7/h1-5H,6,11H2,(H,13,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGUISZDWIXTUEX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)CN2C(=CC(=O)NC2=S)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-amino-1-(pyridin-3-ylmethyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(5-Phenyl-1H-imidazol-2-yl)sulfanyl]-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)acetamide](/img/structure/B2620354.png)

![Methyl 4-((3-(dimethylamino)propyl)(4,5-dimethylbenzo[d]thiazol-2-yl)carbamoyl)benzoate hydrochloride](/img/structure/B2620358.png)

![1-(2-Oxo-2-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)ethyl)pyrrolidine-2,5-dione](/img/structure/B2620364.png)

![N-[2-[[4-(Difluoromethyl)cyclohexyl]methylamino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2620371.png)